molecular formula C7H11NO4 B6268791 2-(3-oxomorpholin-4-yl)propanoic acid CAS No. 933749-97-4

2-(3-oxomorpholin-4-yl)propanoic acid

Cat. No.: B6268791
CAS No.: 933749-97-4
M. Wt: 173.17 g/mol
InChI Key: TWCJCKIDASUZJX-UHFFFAOYSA-N
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Description

2-(3-oxomorpholin-4-yl)propanoic acid is a chemical compound with the molecular formula C7H11NO4 It is a derivative of morpholine, a heterocyclic amine, and contains a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxomorpholin-4-yl)propanoic acid typically involves the reaction of morpholine derivatives with propanoic acid derivatives under specific conditions. One common method involves the use of acrylic acid esters and morpholine derivatives in the presence of a catalyst. For example, a solution of the hydrazone in Dowtherm A can be heated to above 160°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxomorpholin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

2-(3-oxomorpholin-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-oxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-oxomorpholin-4-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

933749-97-4

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(3-oxomorpholin-4-yl)propanoic acid

InChI

InChI=1S/C7H11NO4/c1-5(7(10)11)8-2-3-12-4-6(8)9/h5H,2-4H2,1H3,(H,10,11)

InChI Key

TWCJCKIDASUZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCOCC1=O

Purity

95

Origin of Product

United States

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